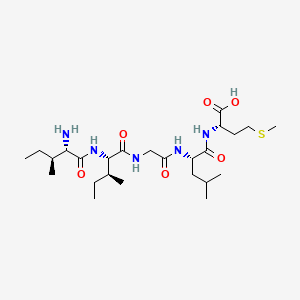

H-Ile-ile-gly-leu-met-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

淀粉样蛋白 (31-35) 是一种从淀粉样蛋白-β 蛋白中衍生的肽片段,与阿尔茨海默病患者大脑中淀粉样斑块的形成有关。该特定片段由第 31 到 35 位氨基酸组成,已被研究证明其在淀粉样蛋白-β 的聚集和毒性中的作用,有助于神经退行性过程。

准备方法

合成路线和反应条件: 淀粉样蛋白 (31-35) 可以使用固相肽合成 (SPPS) 合成,这是一种常用的生产肽的方法。该过程涉及将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。反应条件通常包括使用偶联试剂(如 N,N'-二异丙基碳二酰亚胺 (DIC) 和羟基苯并三唑 (HOBt))来促进肽键的形成。 合成完成后,肽被从树脂上裂解并使用高效液相色谱 (HPLC) 进行纯化 .

工业生产方法: 虽然淀粉样蛋白 (31-35) 的工业生产方法没有广泛记载,但大规模肽合成通常遵循与实验室规模 SPPS 相似的原理。反应条件的自动化和优化可以提高产量和纯度,使该过程更有效地用于工业应用。

化学反应分析

反应类型: 淀粉样蛋白 (31-35) 主要经历聚集反应,形成富含β-折叠片结构的纤维,这是淀粉样蛋白结构的特征。这些聚集过程受 pH 值、温度和金属离子的存在等因素的影响。

常用试剂和条件: 淀粉样蛋白 (31-35) 的聚集可以在生理条件下诱导,通常在 pH 7.4 和 37°C 的温度下。 锌和铜等金属离子可以通过稳定β-折叠片结构来加速聚集过程 .

形成的主要产物: 从淀粉样蛋白 (31-35) 聚集形成的主要产物是不溶性纤维,它们有助于淀粉样斑块的形成。 这些纤维表现出特征性的交叉β-折叠片结构,这是淀粉样蛋白聚集体的标志 .

科学研究应用

化学: 在化学领域,淀粉样蛋白 (31-35) 被用作模型肽来研究蛋白质聚集和纤维形成的机制。了解这些过程可以帮助开发抑制剂来预防或破坏淀粉样蛋白的聚集。

生物学: 在生物学研究中,淀粉样蛋白 (31-35) 被用来研究淀粉样蛋白毒性背后的细胞和分子机制。 研究表明,该肽片段可以诱导氧化应激,破坏细胞膜并触发凋亡途径 .

医学: 在医学领域,淀粉样蛋白 (31-35) 作为一种工具来探索针对阿尔茨海默病的潜在治疗策略。 研究人员使用该肽筛选能够抑制淀粉样蛋白聚集或减轻其对神经元的毒性作用的化合物 .

作用机制

淀粉样蛋白 (31-35) 通过形成富含β-折叠片结构的纤维而发挥作用,这些纤维聚集形成更大的淀粉样斑块。这些聚集体可以通过与细胞膜相互作用来破坏细胞功能,导致膜不稳定和渗透性增加。 此外,淀粉样蛋白 (31-35) 可以诱导氧化应激并激活凋亡途径,从而导致神经元细胞死亡 .

相似化合物的比较

类似化合物:

- 淀粉样蛋白-β (1-42)

- 淀粉样蛋白-β (25-35)

- 淀粉样蛋白-β (1-40)

比较: 淀粉样蛋白 (31-35) 独特的特点是它能够快速形成有毒聚集体,使其成为研究淀粉样蛋白毒性的宝贵模型。与淀粉样蛋白-β (1-42) 和淀粉样蛋白-β (1-40) 等较长的淀粉样蛋白-β 肽相比,淀粉样蛋白 (31-35) 由于其较短的长度和特定的氨基酸序列而更容易聚集。 此特性使研究人员能够研究淀粉样蛋白形成的早期阶段并确定潜在的治疗目标 .

生物活性

H-Ile-Ile-Gly-Leu-Met-OH, a peptide composed of five amino acids, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound is a pentapeptide with the sequence of isoleucine (Ile), isoleucine (Ile), glycine (Gly), leucine (Leu), and methionine (Met). Its chemical formula is C19H36N4O5S . The structure allows for various interactions with biological systems, particularly in the context of protein synthesis and cellular signaling.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Protein Synthesis : The presence of isoleucine and leucine suggests a role in promoting protein synthesis and muscle repair, making it relevant in sports nutrition and recovery .

- Neuroprotective Effects : Research indicates that peptides similar to this compound may exhibit neuroprotective properties by inhibiting amyloid-beta aggregation, which is associated with Alzheimer's disease . This suggests potential applications in neurodegenerative disease therapies.

- Antimicrobial Activity : Some studies have highlighted the antimicrobial properties of peptides containing leucine and methionine, indicating that this compound may possess similar activities against various pathogens .

Case Studies

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar peptides:

| Peptide | Composition | Biological Activity |

|---|---|---|

| H-Ala-Trp-OH | Alanine, Tryptophan | Antioxidant properties |

| H-Val-Pro-Pro-OH | Valine, Proline | Dipeptidyl peptidase IV inhibitor |

| H-Gly-Pro-Gly-NH₂ | Glycine, Proline | Antiviral activity |

| This compound | Isoleucine, Glycine, Leucine | Potential neuroprotective and antimicrobial effects |

This table highlights how this compound may serve as a candidate for further research into its unique biological activities compared to other known peptides.

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47N5O6S/c1-8-15(5)20(26)23(33)30-21(16(6)9-2)24(34)27-13-19(31)28-18(12-14(3)4)22(32)29-17(25(35)36)10-11-37-7/h14-18,20-21H,8-13,26H2,1-7H3,(H,27,34)(H,28,31)(H,29,32)(H,30,33)(H,35,36)/t15-,16-,17-,18-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDGLWRNBGRYQB-ZKHIMWLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47N5O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。